molecular formula C15H18N2O5 B1411598 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1955514-48-3

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No. B1411598
M. Wt: 306.31 g/mol
InChI Key: QNKFCQQQRFQOLV-UHFFFAOYSA-N
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Description

“3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid” is a chemical compound with the CAS Number: 1955514-48-3 . It has a molecular weight of 306.32 . The IUPAC name for this compound is 3-(1-(2-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O5/c1-22-12-5-3-2-4-10(12)8-9-17-14(20)11(16-15(17)21)6-7-13(18)19/h2-5,11H,6-9H2,1H3,(H,16,21)(H,18,19) . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

  • Chemical Interactions and Product Formation : A study by Vandyshev et al. (2015) explored the interactions of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives, leading to the formation of various compounds. This research indicates the potential of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid in synthesizing new chemical entities.

  • Natural Product Isolation and Characterization : Cutillo et al. (2006) isolated and identified various phenols and lignans, including similar compounds from Chenopodium album, as reported in their study here. This work highlights the importance of such compounds in the study of natural products.

  • Synthesis of Novel Compounds : Research by Khan et al. (2019) on Vincetoxicum stocksii led to the separation of new natural products, showcasing the role of similar compounds in the discovery of new molecular entities.

  • Enantiomeric Synthesis and Applications : A study by Pajouhesh et al. (2000) described the synthesis of enantiomers of a neuroexcitant, demonstrating the relevance of such compounds in synthesizing biologically active molecules.

  • Pharmacological Evaluations : In the field of pharmacology, Patel et al. (2013) conducted research on pyrazolines based thiazolidin-4-one derivatives, highlighting the potential applications of similar compounds in drug development as discussed in their paper here.

  • X-Ray Powder Diffraction Analysis : Wang et al. (2017) provided X-ray powder diffraction data for a compound that is an important intermediate in the synthesis of the anticoagulant, apixaban, which can be related to the structural analysis of similar compounds, as mentioned in their study here.

properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-22-12-5-3-2-4-10(12)8-9-17-14(20)11(16-15(17)21)6-7-13(18)19/h2-5,11H,6-9H2,1H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFCQQQRFQOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 5
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 6
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

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